![molecular formula C16H14N6OS B2482964 2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034312-42-8](/img/structure/B2482964.png)
2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
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Description
This compound belongs to a class of chemicals characterized by the presence of benzo[d]imidazol and thiophen-3-yl-1H-1,2,3-triazol-4-yl moieties. These elements suggest its potential for varied biological activities and chemical reactivity, making it a candidate for further pharmaceutical and chemical research.
Synthesis Analysis
The synthesis of related compounds involves starting from intermediate acetamides and proceeding through reactions with appropriate thiols or oxadiazole derivatives. Techniques such as IR, NMR, and Mass spectrometry are employed to elucidate the structures of the synthesized compounds, confirming their expected configurations and functionalities (Ramalingam et al., 2019).
Molecular Structure Analysis
Structural confirmation of such compounds typically relies on spectroscopic methods, including 1H NMR, FTIR (Fourier Transform Infrared Spectroscopy), and MS (Mass Spectroscopy), alongside elemental analysis. These techniques help in determining the precise molecular structure and the spatial arrangement of the molecule's various functional groups.
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to the formation of diverse derivatives with significant antibacterial activity, as demonstrated by their reactions with various reagents leading to the synthesis of thiole derivatives, thiadiazole derivatives, and polysubstituted thiophene derivatives (Khalil et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility and melting points, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure, especially the presence of heteroatoms and the molecular geometry, which can affect intermolecular interactions.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, pKa values, and the ability to undergo various chemical transformations, are integral to comprehending the compound's utility in synthesis and its potential biological activities. The acidity constants determined via UV spectroscopic studies offer insights into the compound's behavior in chemical and biological systems (Duran & Canbaz, 2013).
Scientific Research Applications
Synthesis and Biological Activity
This compound is part of a broader class of molecules that have been synthesized and evaluated for various biological activities. For instance, derivatives of benzimidazole, such as those incorporating thiophene and triazole moieties, have been synthesized and assessed for antibacterial and antitumor activities. Kumaraswamy Gullapelli, M. Thupurani, and G. Brahmeshwari synthesized N-(4-(1H-benzo(d)imidazole-2-yl)-2-(4-hydroxy-6-methyl pyrimidine-2-yl thio) acetamide derivatives, showing significant antibacterial activity (Gullapelli, Thupurani, & Brahmeshwari, 2014). Similar research endeavors have led to the synthesis of compounds with potential anticancer properties, as explored by L. Yurttaş, Funda Tay, and Ş. Demirayak, who synthesized benzothiazole derivatives bearing different heterocyclic rings, including benzimidazole, and evaluated their antitumor activity (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antioxidant Applications
The research into benzimidazole derivatives extends to antimicrobial and antioxidant applications. N. Rezki synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and demonstrated significant reductions in reaction times with comparably higher yields under ultrasound irradiation. These compounds were screened for their antimicrobial activity against various bacterial and fungal strains, displaying promising activities (Rezki, 2016).
Heterocyclic Chemistry and Synthesis
In the field of heterocyclic chemistry, the compound and its derivatives serve as precursors for the synthesis of various heterocycles. J. Schmeyers and G. Kaupp utilized thioureido-acetamides for one-pot cascade reactions, synthesizing several important heterocycles with excellent atom economy, demonstrating the versatility of this compound's derivatives in creating a wide range of heterocyclic structures (Schmeyers & Kaupp, 2002).
Electrocatalytic and Environmental Applications
Moreover, derivatives of this compound have found applications in electrocatalysis and environmental science. For example, the electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst for the simultaneous determination of various biomolecules showcases the potential of these compounds in analytical chemistry and biosensor technology (Nasirizadeh et al., 2013).
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6OS/c23-16(9-21-11-18-14-3-1-2-4-15(14)21)17-7-12-8-22(20-19-12)13-5-6-24-10-13/h1-6,8,10-11H,7,9H2,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNBPFFZWODSBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CN(N=N3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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